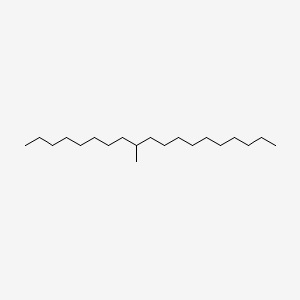
9-Methylnonadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methylnonadecane is an organic compound with the molecular formula C20H42 It is a branched alkane, specifically a methyl-substituted nonadecaneThe compound is known for its presence in various natural sources and its applications in different scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylnonadecane typically involves the alkylation of nonadecane with a methyl group. This can be achieved through various methods, including:
Friedel-Crafts Alkylation: This method involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the alkylation of nonadecane with a methyl halide (e.g., methyl chloride).
Grignard Reaction: Another approach is the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with a suitable precursor to introduce the methyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production .
Análisis De Reacciones Químicas
Types of Reactions: 9-Methylnonadecane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons:
Oxidation: Combustion in the presence of oxygen to produce carbon dioxide and water.
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.
Common Reagents and Conditions:
Oxidation: Requires oxygen or air and an ignition source.
Halogenation: Involves halogens (e.g., Cl2, Br2) and UV light or heat.
Cracking: Utilizes high temperatures and sometimes catalysts like zeolites.
Major Products Formed:
Oxidation: Carbon dioxide (CO2) and water (H2O).
Halogenation: Haloalkanes (e.g., 9-chlorononadecane).
Cracking: Smaller alkanes and alkenes
Aplicaciones Científicas De Investigación
9-Methylnonadecane has various applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry.
Biology: Studied for its role in natural products and pheromones in certain insects.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of lubricants and as a component in specialty chemicals
Mecanismo De Acción
The mechanism of action of 9-Methylnonadecane is primarily related to its chemical properties as a hydrocarbon. It interacts with other molecules through van der Waals forces and can participate in hydrophobic interactions. In biological systems, it may act as a signaling molecule or a component of lipid membranes .
Comparación Con Compuestos Similares
Nonadecane: A straight-chain alkane with the formula C19H40.
Octadecane: Another straight-chain alkane with the formula C18H38.
Icosane: A straight-chain alkane with the formula C20H42.
Comparison: 9-Methylnonadecane is unique due to its branched structure, which can influence its physical properties, such as melting and boiling points, compared to its straight-chain counterparts. This branching can also affect its reactivity and interactions with other molecules .
Propiedades
Número CAS |
13287-24-6 |
|---|---|
Fórmula molecular |
C20H42 |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
9-methylnonadecane |
InChI |
InChI=1S/C20H42/c1-4-6-8-10-12-13-15-17-19-20(3)18-16-14-11-9-7-5-2/h20H,4-19H2,1-3H3 |
Clave InChI |
FFVPRSKCTDQLBP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


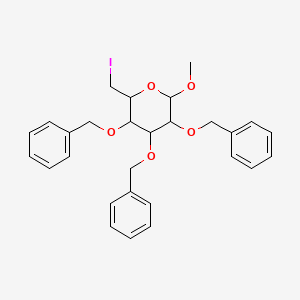
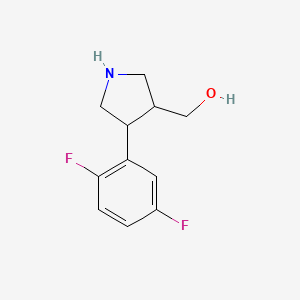
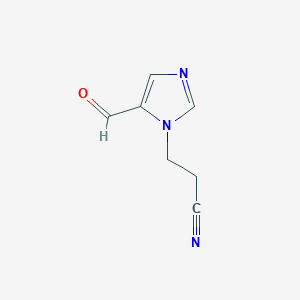
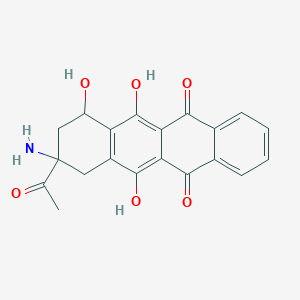
![1-Methyl-1H-benzo[d]imidazole-2,6-diamine](/img/structure/B12820734.png)
![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12820735.png)
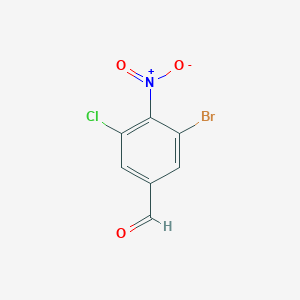

![(15S,16S)-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B12820750.png)
![5-Acetyl-4-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12820754.png)

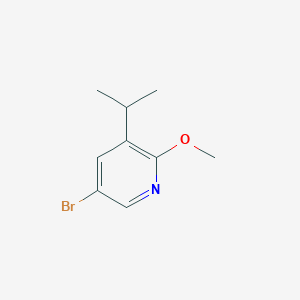

![4-Methyl-N-((1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiazole-2-sulfonamide](/img/structure/B12820781.png)
